Wnk1-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

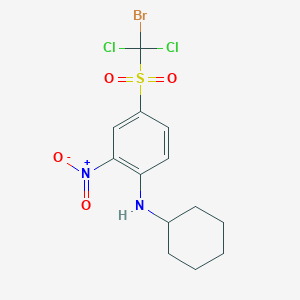

C13H15BrCl2N2O4S |

|---|---|

Molekulargewicht |

446.1 g/mol |

IUPAC-Name |

4-[bromo(dichloro)methyl]sulfonyl-N-cyclohexyl-2-nitroaniline |

InChI |

InChI=1S/C13H15BrCl2N2O4S/c14-13(15,16)23(21,22)10-6-7-11(12(8-10)18(19)20)17-9-4-2-1-3-5-9/h6-9,17H,1-5H2 |

InChI-Schlüssel |

REBZZEDLLSTDTN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)C(Cl)(Cl)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

WNK1-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that have emerged as critical regulators of ion homeostasis, blood pressure, and various cellular processes. Among the four members of this family, WNK1 has garnered significant attention as a potential therapeutic target in hypertension and oncology.[1][2] Dysregulation of the WNK1 signaling pathway is implicated in familial hyperkalemic hypertension (FHHt) and has been shown to promote tumor growth and metastasis in various cancers, including breast, lung, and brain cancers.[1][3] This has spurred the development of small molecule inhibitors targeting WNK1. This technical guide provides an in-depth overview of the discovery and development of WNK1-IN-1, a selective inhibitor of WNK1, intended for researchers and professionals in the field of drug discovery and development.

Discovery of this compound

This compound, also referred to as trihalo-sulfone 1, was identified through a high-throughput screening of over 200,000 structurally diverse small molecules.[4] This screening effort aimed to identify novel chemical scaffolds for WNK1 inhibition. This compound emerged as a promising hit compound from a novel class of trihalo-sulfone-containing molecules.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a unique trihalo-sulfone moiety, which has been shown to be crucial for its inhibitory activity.

Molecular Formula: C₁₃H₁₅BrCl₂N₂O₄S[5]

Molecular Weight: 446.14 g/mol [5]

Biochemical and Cellular Activity

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC₅₀ (μM) | Reference |

| WNK1 | Radiometric [γ-³²P] ATP | 1.6 | [1] |

| WNK1 | Kinase-Glo | - | [5][6] |

| WNK3 | Kinase-Glo | ~16 | [5][6] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Assay | IC₅₀ (μM) | Reference |

| MDAMB231 (Breast Cancer) | Endogenous OSR1 Phosphorylation | 4.3 | [5][6] |

Kinase Selectivity

Initial kinase selectivity profiling of this compound was performed against a panel of 50 kinases by Eurofins Inc. In this screen, at a concentration of 10 μM, this compound exhibited approximately 20% inhibition of WNK1 and WNK3, and similar levels of inhibition against four other kinases from diverse classes.[4] Further studies revealed that this compound is approximately 10-fold more potent against WNK1 than WNK3 in a Kinase-Glo assay.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro WNK1 Kinase Assay (Radiometric)

This assay quantifies the transfer of ³²P from [γ-³²P] ATP to a substrate peptide by WNK1.

Materials:

-

Recombinant WNK1 enzyme (e.g., GST-WNK1(1-491))

-

Substrate peptide (e.g., OSR1 peptide)

-

[γ-³²P] ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT)

-

This compound (or other inhibitors) dissolved in DMSO

-

Stop solution (e.g., EDTA solution)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, substrate peptide, and [γ-³²P] ATP.

-

Add this compound at various concentrations to the reaction mixture. A final DMSO concentration of 10% is common.[7]

-

Initiate the reaction by adding the WNK1 enzyme (e.g., a final concentration of 25 nM).[7]

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 50 minutes to 3 hours).[7]

-

Terminate the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P] ATP.

-

Quantify the amount of incorporated ³²P in the substrate peptide using a scintillation counter.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular OSR1 Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit the phosphorylation of the endogenous WNK1 substrate, OSR1, in a cellular context.

Materials:

-

Human breast cancer cell line (e.g., MDAMB231)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-OSR1 (Ser325) and anti-total OSR1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed MDAMB231 cells in multi-well plates and allow them to adhere and grow.

-

Treat the cells with various concentrations of this compound (e.g., 0.2-12.5 μM) for a specified time (e.g., 24 hours).[5][6]

-

Lyse the cells using lysis buffer and collect the total protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-OSR1 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total OSR1 to normalize for protein loading.

-

Quantify the band intensities and calculate the ratio of phospho-OSR1 to total OSR1.

-

Determine the IC₅₀ value for the inhibition of OSR1 phosphorylation.

Signaling Pathways and Mechanism of Action

WNK1 is a central node in a signaling cascade that regulates the activity of several ion co-transporters. A key downstream pathway involves the phosphorylation and activation of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). These kinases, in turn, phosphorylate and activate the Na-K-2Cl cotransporter 1 (NKCC1), leading to ion influx and subsequent cellular processes. This compound exerts its effect by directly inhibiting the kinase activity of WNK1, thereby preventing the downstream phosphorylation and activation of SPAK/OSR1 and their substrates.

Caption: WNK1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Discovery and Characterization

The discovery and preclinical development of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo evaluation.

Caption: A typical workflow for the discovery and preclinical development of a kinase inhibitor.

Conclusion and Future Directions

This compound represents a novel chemical scaffold for the inhibition of WNK1 kinase. Its discovery through high-throughput screening and initial characterization have provided a valuable tool for studying the biological roles of WNK1 and a starting point for the development of therapeutic agents targeting this kinase. Further research will be necessary to improve its potency and selectivity, as well as to evaluate its efficacy and safety in preclinical in vivo models of hypertension and cancer. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate these future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the WNK1-IN-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The With-No-Lysine (K) 1 (WNK1) signaling pathway is a critical regulator of ion homeostasis, blood pressure, and cell volume. Its dysregulation is implicated in hypertension and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the WNK1 signaling cascade, with a specific focus on the inhibitor WNK1-IN-1. It details the core components of the pathway, the mechanism of action of this compound, quantitative data on its efficacy, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target the WNK1 signaling pathway.

The WNK1 Signaling Pathway: Core Components and Function

The WNK1 signaling pathway is a phosphorylation cascade that plays a pivotal role in regulating the activity of various ion cotransporters. The central components of this pathway are:

-

WNK1 (With-No-Lysine [K] Kinase 1): A serine/threonine kinase that acts as the upstream regulator of the pathway. Unlike most kinases, the catalytic lysine residue in WNK1 is uniquely located. WNK1 is activated in response to various stimuli, including osmotic stress and certain growth factors.

-

SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive Kinase 1): These are closely related serine/threonine kinases that are direct downstream targets of WNK1. WNK1 phosphorylates and activates SPAK and OSR1.

-

Cation-Cl- Cotransporters (CCCs): These are the downstream effectors of the pathway and include:

-

NKCC1/2 (Na-K-2Cl Cotransporter 1/2): Responsible for the influx of sodium, potassium, and chloride ions into the cell.

-

NCC (Na-Cl Cotransporter): Primarily responsible for sodium and chloride reabsorption in the kidneys.

-

KCCs (K-Cl Cotransporters): Mediate the efflux of potassium and chloride ions from the cell.

-

The canonical activation of the pathway involves the phosphorylation and activation of SPAK/OSR1 by WNK1. Activated SPAK/OSR1 then directly phosphorylates and modulates the activity of the CCCs, leading to changes in ion flux across the cell membrane. This regulation is crucial for maintaining cellular volume, controlling blood pressure, and influencing other physiological processes like cell migration and angiogenesis.[1]

This compound: A Chemical Probe for the WNK1 Pathway

This compound is a small molecule inhibitor of WNK1 kinase activity. It serves as a valuable chemical tool for elucidating the physiological and pathological roles of the WNK1 signaling pathway.

Mechanism of Action

This compound is a selective inhibitor of WNK1.[2] While some WNK inhibitors are ATP-competitive, others, like WNK-IN-11, have been identified as allosteric inhibitors, binding to a site distinct from the ATP-binding pocket.[3] The precise binding mode of this compound has been suggested to be in the ATP binding pocket.[4] By inhibiting the kinase activity of WNK1, this compound prevents the downstream phosphorylation and activation of SPAK/OSR1, thereby blocking the signaling cascade.

Quantitative Data

The inhibitory potency of this compound has been characterized in various assays. The following table summarizes the available quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| WNK1 IC50 | 1.6 µM | In vitro kinase assay | [2][4] |

| pOSR1 IC50 | 4.3 µM | Inhibition of endogenous OSR1 phosphorylation in MDA-MB-231 cells | [2] |

| Selectivity | ~10-fold more potent for WNK1 than WNK3 | Kinase-Glo assay | [2] |

For comparison, another potent and selective WNK inhibitor, WNK-IN-11 , exhibits an IC50 of 0.004 µM for WNK1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

In Vitro WNK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies WNK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant WNK1 enzyme

-

WNK1 Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[5]

-

Substrate (e.g., inactive OSR1 peptide)

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Dilute recombinant WNK1, substrate, and ATP to desired concentrations in WNK1 Kinase Buffer. Prepare serial dilutions of this compound.

-

Kinase Reaction:

-

Add 2 µL of this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of WNK1 enzyme solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to WNK1 kinase activity.

Western Blotting for Phospho-SPAK/OSR1

This method is used to assess the inhibition of WNK1 activity in a cellular context by measuring the phosphorylation status of its direct downstream targets, SPAK and OSR1.

Materials:

-

Cell line of interest (e.g., HEK293T, MDA-MB-231)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SPAK(Ser373)/OSR1(Ser325), anti-total SPAK, anti-total OSR1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

PVDF membrane

-

SDS-PAGE equipment and reagents

-

Western blotting transfer system

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SPAK/OSR1, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total SPAK/OSR1 and a loading control to normalize the data.

Rubidium Flux Assay for NKCC1 Activity

This cell-based assay measures the activity of the NKCC1 cotransporter by quantifying the influx of rubidium (Rb+), a congener of potassium (K+).

Materials:

-

Cells expressing NKCC1 (e.g., HT-29 or HEK293 cells)

-

96-well cell culture plates

-

Hypotonic buffer (to activate NKCC1)

-

Rb+ influx buffer containing a low concentration of non-radioactive RbCl

-

Wash buffer

-

Lysis buffer

-

This compound, bumetanide (positive control inhibitor of NKCC1), and ouabain (to inhibit Na+/K+-ATPase)

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them in a hypotonic buffer to stimulate NKCC1 activity. During this step, treat the cells with different concentrations of this compound, bumetanide, or vehicle. Include ouabain in all wells to block the Na+/K+-ATPase.

-

Rb+ Influx: Initiate the flux by replacing the pre-incubation buffer with the Rb+ influx buffer. Incubate for a short period (e.g., 2-10 minutes).

-

Washing: Terminate the influx by rapidly washing the cells multiple times with ice-cold wash buffer to remove extracellular Rb+.

-

Cell Lysis: Lyse the cells with the lysis buffer.

-

Rb+ Quantification: Measure the intracellular Rb+ concentration in the cell lysates using AAS or ICP-MS.

-

Data Analysis: The amount of intracellular Rb+ is proportional to NKCC1 activity. Calculate the percentage of inhibition by this compound compared to the vehicle control.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on collective cell migration.[6][7][8][9]

Materials:

-

Adherent cell line of interest

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Wound Creation: Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or wound in the monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing different concentrations of this compound or vehicle to the wells.

-

Imaging: Immediately capture images of the wound at time 0. Continue to capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the rate of wound closure and compare the effects of different concentrations of this compound to the control.

Visualizations

WNK1 Signaling Pathway

Caption: The WNK1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: In Vitro WNK1 Kinase Assay

References

- 1. aurorabiomed.com [aurorabiomed.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.jp [promega.jp]

- 6. clyte.tech [clyte.tech]

- 7. Wound healing migration assay (Scratch assay) [protocols.io]

- 8. Wound healing assay | Abcam [abcam.com]

- 9. bitesizebio.com [bitesizebio.com]

The Biological Functions of WNK1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

With-no-lysine (K) kinase 1 (WNK1) is a serine/threonine kinase that has emerged as a critical regulator of numerous physiological and pathological processes. Primarily known for its role in controlling ion transport and blood pressure, recent research has unveiled its involvement in a wider array of cellular functions, including cell migration, angiogenesis, and autophagy. Consequently, the inhibition of WNK1 has garnered significant attention as a potential therapeutic strategy for a variety of diseases, ranging from hypertension to cancer. This technical guide provides an in-depth exploration of the biological functions of WNK1 inhibition, presenting key quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams to support researchers and drug development professionals in this burgeoning field.

Core Signaling Pathways Modulated by WNK1 Inhibition

WNK1 exerts its influence through a complex network of signaling pathways. Its inhibition leads to the modulation of these pathways, resulting in a cascade of downstream cellular effects.

The Canonical WNK-SPAK/OSR1-CCC Pathway

The most well-characterized function of WNK1 is its role as an upstream activator of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). WNK1 phosphorylates and activates SPAK and OSR1, which in turn phosphorylate and regulate the activity of various cation-chloride cotransporters (CCCs), such as the Na+-K+-2Cl- cotransporter (NKCC1) and the Na+-Cl- cotransporter (NCC). Inhibition of WNK1 disrupts this cascade, leading to decreased phosphorylation and activity of SPAK/OSR1 and their downstream CCC targets. This ultimately results in altered ion homeostasis, a mechanism that is central to the antihypertensive effects of WNK1 inhibitors.

WNK1-IN-1: A Technical Guide to its Effects on OSR1 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective WNK1 inhibitor, WNK1-IN-1, with a specific focus on its mechanism of action in modulating the phosphorylation of Oxidative Stress-Responsive Kinase 1 (OSR1). This document details the quantitative inhibitory effects of this compound, comprehensive experimental protocols for assessing the WNK1-OSR1 signaling pathway, and a visual representation of this critical cellular cascade.

Core Concept: The WNK1-OSR1 Signaling Axis

The "With-No-Lysine" (WNK) kinases are a family of serine-threonine kinases that play a crucial role in regulating ion homeostasis and cell volume. WNK1, a key member of this family, directly phosphorylates and activates the downstream kinase OSR1. Activated OSR1, in turn, phosphorylates various ion co-transporters, thereby modulating their activity. This signaling cascade is integral to processes such as blood pressure regulation and has been implicated in cancer. The inhibitor this compound provides a valuable tool for dissecting this pathway and exploring its therapeutic potential.

Quantitative Data: Inhibitory Profile of this compound

This compound is a selective inhibitor of WNK1 kinase. Its inhibitory activity has been quantified through in vitro kinase assays and cell-based experiments. The following table summarizes the key quantitative data for this compound and provides a comparative look at other inhibitors of the WNK pathway.

| Inhibitor | Target | Assay Type | IC50 / EC50 | Selectivity Notes | Reference |

| This compound | WNK1 | In vitro kinase assay | 1.6 µM | Selective for WNK1. | [1] |

| This compound | OSR1 Phosphorylation | Cell-based assay (MDAMB231 cells) | 4.3 µM | Demonstrates cellular potency in inhibiting the downstream target of WNK1. | [1] |

| WNK463 | Pan-WNK | In vitro kinase assay | Pan-WNK inhibitor | Potent pan-WNK inhibitor. | [2] |

| SW120619 | WNK3 > WNK1 > WNK4 > WNK2 | Kinase assay | - | Shows isoform selectivity. | [2] |

| SW182086 | WNK1 ≈ WNK3 | Kinase assay | - | High specificity for WNK1 and WNK3. | [2] |

| Staurosporine | Broad Spectrum Kinase Inhibitor | WNK1 mobility shift assay | Positive inhibition at 100 µM | Non-selective, inhibits a wide range of kinases. | [3] |

| PP1 / PP2 | Src Family Tyrosine Kinases, WNK1 | WNK1 mobility shift assay | Positive inhibition against WNK1 | Also inhibits Src family kinases. | [3] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the WNK1-OSR1 signaling cascade and the point of intervention for this compound.

Caption: WNK1-OSR1 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on OSR1 phosphorylation.

In Vitro WNK1 Kinase Assay

This assay directly measures the ability of WNK1 to phosphorylate its substrate, OSR1, and the inhibitory effect of this compound.

Materials:

-

Recombinant active WNK1 kinase

-

Recombinant inactive OSR1 (as substrate)

-

This compound

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT.

-

[γ-³²P]ATP

-

SDS-PAGE gels and transfer apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant inactive OSR1, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate the reaction by adding recombinant active WNK1 and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Expose the membrane to a phosphor screen and visualize the radiolabeled, phosphorylated OSR1 using a phosphorimager.

-

Quantify the band intensities to determine the extent of OSR1 phosphorylation and calculate the IC50 of this compound.

Cell-Based OSR1 Phosphorylation Assay (Western Blotting)

This assay assesses the effect of this compound on the phosphorylation of endogenous OSR1 in a cellular context.

Materials:

-

Cell line expressing WNK1 and OSR1 (e.g., HEK293, MDAMB231)

-

This compound

-

Cell lysis buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄, 1 µg/ml leupeptin, and protease inhibitor cocktail.

-

Primary antibodies: anti-phospho-OSR1 (specific to the WNK1 phosphorylation site), anti-total OSR1, anti-WNK1, and anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or DMSO) for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-OSR1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with antibodies for total OSR1 and a loading control to normalize the data.

Immunoprecipitation-Kinase Assay

This method can be used to measure the activity of endogenous WNK1 from cell lysates.

Materials:

-

Cell lysates prepared as in the Western blotting protocol.

-

Anti-WNK1 antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Recombinant inactive OSR1.

-

Kinase assay buffer and [γ-³²P]ATP.

Procedure:

-

Incubate cell lysates with an anti-WNK1 antibody for 2-4 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-WNK1 complex.

-

Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific binding.

-

Resuspend the beads in kinase buffer containing recombinant inactive OSR1 and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction and analyze the results by SDS-PAGE and autoradiography as described in the in vitro kinase assay protocol.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effect of this compound on OSR1 phosphorylation.

Caption: General workflow for studying this compound's effect.

References

The Role of WNK1 Inhibition in Blood Pressure Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

With-No-Lysine Kinase 1 (WNK1) is a serine/threonine kinase that has emerged as a critical regulator of blood pressure through its modulation of ion transport in the kidney and its influence on vascular tone. This technical guide provides an in-depth overview of the role of WNK1 in blood pressure regulation, with a specific focus on the therapeutic potential of WNK1 inhibition. Due to the limited availability of in vivo data for the specific inhibitor Wnk1-IN-1, this guide will leverage data from the well-characterized pan-WNK inhibitor, WNK463, to illustrate the physiological effects of targeting the WNK signaling pathway. This document details the underlying signaling pathways, presents quantitative data from preclinical studies in structured tables, outlines key experimental methodologies, and provides visualizations of the relevant biological and experimental workflows.

Introduction: The WNK1 Kinase and Blood Pressure

Mutations in the WNK1 gene are linked to a form of hereditary hypertension known as Pseudohypoaldosteronism Type II (PHAII), or Gordon's syndrome, highlighting its crucial role in blood pressure homeostasis.[1][2][3] WNK1 is a central component of a signaling cascade that regulates the activity of key ion cotransporters in the distal nephron of the kidney, thereby controlling sodium and potassium balance.[4] Additionally, WNK1 has been shown to play a role in regulating vascular tone, further contributing to its influence on blood pressure.[1][5]

The WNK1 Signaling Pathway

WNK1 acts as an upstream regulator of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive Kinase 1) kinases. When activated, WNK1 phosphorylates and activates SPAK and OSR1. These activated kinases, in turn, phosphorylate and increase the activity of the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC2) in the distal convoluted tubule and thick ascending limb of the kidney, respectively. This leads to increased sodium reabsorption and consequently, an elevation in blood pressure. WNK1 also influences potassium secretion through its effects on the Renal Outer Medullary Potassium channel (ROMK).

This compound and Pan-WNK Inhibition

Quantitative Data: In Vitro Inhibition

The inhibitory activity of this compound and the pan-WNK inhibitor WNK463 has been characterized in biochemical assays.

| Inhibitor | Target | IC50 (nM) | Reference |

| This compound | WNK1 | 1600 | [6] |

| This compound | OSR1 phosphorylation | 4300 | [6] |

| WNK463 | WNK1 | 5 | [7] |

| WNK463 | WNK2 | 1 | [7] |

| WNK463 | WNK3 | 6 | [7] |

| WNK463 | WNK4 | 9 | [7] |

Table 1: In Vitro Inhibitory Activity of WNK Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and WNK463 against their respective target kinases.

In Vivo Effects of WNK Inhibition on Blood Pressure: The Case of WNK463

Preclinical studies using the potent, orally bioavailable pan-WNK inhibitor WNK463 in rodent models of hypertension demonstrate the therapeutic potential of targeting the WNK pathway.

Quantitative Data: Blood Pressure Reduction

Oral administration of WNK463 resulted in a dose-dependent reduction in blood pressure in spontaneously hypertensive rats (SHRs).

| Animal Model | Treatment | Dose (mg/kg, p.o.) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |

| SHR | WNK463 | 1 | Dose-dependent decrease | Dose-dependent decrease | [7] |

| SHR | WNK463 | 3 | Dose-dependent decrease | Dose-dependent decrease | [7] |

| SHR | WNK463 | 10 | Dose-dependent decrease | Dose-dependent decrease | [7] |

| Transgenic mice overexpressing human L-WNK1 | WNK463 | Not specified | Significant decrease | Not specified | [8] |

Table 2: In Vivo Efficacy of WNK463 on Blood Pressure. This table outlines the observed effects of oral administration of WNK463 on systolic and diastolic blood pressure in hypertensive animal models.

Quantitative Data: Effects on Urinary Electrolytes and Volume

Consistent with the mechanism of action on renal ion transporters, WNK463 administration led to significant changes in urine output and electrolyte excretion.

| Animal Model | Treatment | Dose (mg/kg, p.o.) | Change in Urine Output | Change in Urinary Na+ Excretion | Change in Urinary K+ Excretion | Reference |

| SHR | WNK463 | 1 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [7] |

| SHR | WNK463 | 3 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [7] |

| SHR | WNK463 | 10 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [7] |

Table 3: Effects of WNK463 on Renal Function. This table summarizes the impact of WNK463 on urine volume and the excretion of sodium and potassium in spontaneously hypertensive rats.

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical evaluation of WNK inhibitors.

In Vivo Drug Administration

-

Formulation: WNK inhibitors for oral administration are typically formulated in a vehicle suitable for gavage, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]

-

Administration: The compound is administered via oral gavage at specified doses (e.g., 1, 3, or 10 mg/kg).[7] The volume administered is adjusted based on the animal's body weight.

Blood Pressure Measurement in Rodents

Two primary methods are used for blood pressure measurement in rodents: tail-cuff plethysmography and radiotelemetry.

This method involves placing a cuff around the mouse's tail to measure systolic and diastolic blood pressure.[6][10][11][12] Mice require a training period of 5-7 consecutive days to acclimate to the procedure.[10] The platform is typically heated to maintain the animal's body temperature.[6]

This is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals.[13][14][15][16] It involves the surgical implantation of a pressure-sensing catheter and a transmitter. The catheter is typically placed in the abdominal aorta or carotid artery.[14][15]

Urine and Blood Sample Analysis

-

Urine Collection: For 24-hour urine collection, mice are placed in metabolic cages designed to separate urine and feces.[17][18] Spot urine samples can also be collected for certain analyses.[19][20]

-

Urinary Electrolyte Analysis: Urinary sodium and potassium concentrations are measured using methods such as indirect ion-selective electrodes.[21]

-

Serum Potassium Measurement: Blood is collected, and serum is separated for the analysis of potassium levels. It is important to note that the method of euthanasia can affect serum potassium levels, with CO2 inhalation potentially causing artifactual hyperkalemia.[22]

Conclusion

WNK1 is a well-validated target for the development of novel antihypertensive therapies. Inhibition of the WNK1 signaling pathway, as demonstrated by preclinical studies with the pan-WNK inhibitor WNK463, leads to a significant reduction in blood pressure, accompanied by increased urinary sodium and water excretion. While in vivo data for the specific inhibitor this compound is currently limited, its in vitro profile suggests it holds promise. Further research and development of selective WNK1 inhibitors are warranted to fully explore their therapeutic potential for the treatment of hypertension. This technical guide provides a foundational understanding of the role of WNK1 in blood pressure regulation and the methodologies for evaluating the efficacy of its inhibitors.

References

- 1. ahajournals.org [ahajournals.org]

- 2. WNK1-related Familial Hyperkalemic Hypertension results from an increased expression of L-WNK1 specifically in the distal nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WNK1-related Familial Hyperkalemic Hypertension results from an increased expression of L-WNK1 specifically in the distal nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WNK1 regulates vasoconstriction and blood pressure response to α 1-adrenergic stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WNK463 | Serine/threonin kinase | TargetMol [targetmol.com]

- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 11. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 16. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. tecniplast.it [tecniplast.it]

- 19. mmpc.org [mmpc.org]

- 20. researchgate.net [researchgate.net]

- 21. Sodium and potassium urinary excretion and dietary intake: a cross-sectional analysis in adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Euthanasia by CO₂ inhalation affects potassium levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

WNK1-IN-1: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

With-No-Lysine (WNK) kinases, particularly WNK1, have emerged as critical regulators in various cellular processes frequently dysregulated in cancer, including cell proliferation, migration, and invasion. This technical guide provides an in-depth overview of WNK1-IN-1, a selective inhibitor of WNK1, and its applications in cancer research. We consolidate key preclinical data, provide detailed experimental protocols for its use, and visualize the core signaling pathways and experimental workflows to empower researchers in their investigation of WNK1 as a therapeutic target in oncology.

Introduction: WNK1 as a Target in Oncology

WNK1 is a serine/threonine kinase that plays a pivotal role in regulating ion transport and cell volume.[1] Beyond its physiological functions, emerging evidence implicates WNK1 in the pathology of various cancers.[2][3] Elevated WNK1 expression is associated with poor prognosis in several cancer types. The kinase influences multiple cancer-related signaling pathways, including TGF-β, and is involved in promoting epithelial-mesenchymal transition (EMT), angiogenesis, and metastasis.[1][2][3] Inhibition of WNK1 has been shown to reduce tumor growth and metastatic progression in preclinical models, highlighting its potential as a therapeutic target.[1][2][4]

This compound: A Selective Inhibitor of WNK1 Kinase Activity

This compound is a small molecule inhibitor that demonstrates selectivity for WNK1 kinase. Its mechanism of action involves the direct inhibition of the catalytic activity of WNK1, thereby preventing the phosphorylation of its downstream substrates, such as OSR1 (Oxidative Stress Responsive 1).[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the closely related pan-WNK inhibitor, WNK463, in various cancer models. This data provides a comparative overview of their potency and efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | Cell Line | IC50 | Reference |

| WNK1 Kinase | Kinase Assay | - | 1.6 µM | [5] |

| OSR1 Phosphorylation | Cellular Assay | MDA-MB-231 (Breast Cancer) | 4.3 µM | [5] |

Table 2: Preclinical Efficacy of WNK Inhibitor (WNK463) in Mouse Xenograft Models

| Cancer Type | Cell Line | Animal Model | Treatment | Effect on Tumor Growth | Reference |

| Breast Cancer | MDA-MB-231 | NSG Mice (Orthotopic) | 1.0-1.5 mg/kg, oral gavage, every other day for 4 weeks | Significant reduction in tumor volume and weight | [2] |

| Colorectal Cancer | SW480 | Immunodeficient Mice (Subcutaneous) | 5 or 10 mg/kg, intraperitoneal injection, twice a week for 3 weeks | Dose-dependent suppression of xenograft tumor development | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound in cancer research.

In Vitro WNK1 Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from a general ADP-Glo™ Kinase Assay and can be used to determine the IC50 of this compound against purified WNK1 kinase.

Materials:

-

Recombinant WNK1 enzyme

-

WNK1 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT

-

Substrate (e.g., OSRtide peptide)

-

ATP

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in WNK1 Kinase Buffer.

-

In a 384-well plate, add 1 µl of inhibitor or vehicle (DMSO).

-

Add 2 µl of WNK1 enzyme solution.

-

Add 2 µl of a substrate/ATP mix.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

-

Record luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (CellTiter-Blue® Assay)

This protocol can be used to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

CellTiter-Blue® Cell Viability Assay Kit (Promega)

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for 24-72 hours.

-

Add 20 µl of CellTiter-Blue® reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Record the fluorescence at 560Ex/590Em using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for WNK1 Pathway Inhibition

This protocol is for assessing the inhibition of WNK1 signaling by examining the phosphorylation of its downstream target, OSR1.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pOSR1, anti-OSR1, anti-WNK1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Mouse Orthotopic Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of breast cancer.

Materials:

-

Immunocompromised mice (e.g., NSG mice, 5-6 weeks old)

-

Cancer cell line (e.g., MDA-MB-231)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]

Procedure:

-

Implant 1 x 10^6 MDA-MB-231 cells in Matrigel into the mammary fat pad of female NSG mice.

-

Monitor tumor growth using calipers.

-

Once tumors are palpable (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 1-10 mg/kg) or vehicle via oral gavage or intraperitoneal injection daily or every other day.[2][6]

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

After a predetermined period (e.g., 4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pOSR1).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the WNK1 signaling pathway in cancer and a typical experimental workflow for evaluating a WNK1 inhibitor.

Caption: WNK1 Signaling Pathway in Cancer.

Caption: Experimental Workflow for WNK1 Inhibitor Evaluation.

References

- 1. WNK1 in Malignant Behaviors: A Potential Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Wnk1-IN-1 and its Impact on Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

With-no-lysine (K) kinase 1 (WNK1) has emerged as a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental to embryonic development, wound healing, and various pathological conditions, including cancer. The inhibition of WNK1 presents a promising therapeutic strategy for diseases characterized by aberrant angiogenesis. This technical guide provides an in-depth overview of the role of WNK1 in angiogenesis and the impact of its inhibition, with a focus on the selective inhibitor Wnk1-IN-1. While specific quantitative data for this compound in functional angiogenesis assays are not extensively available in the public domain, this guide will leverage data from the well-characterized WNK inhibitor, WNK463, to illustrate the potential effects of WNK1 inhibition. We will delve into the core signaling pathways, present available quantitative data in structured tables, provide detailed experimental protocols for key assays, and visualize complex molecular interactions through signaling pathway diagrams.

Introduction to WNK1 in Angiogenesis

WNK1 is a serine/threonine kinase that plays a pivotal role in regulating ion transport and cell volume. Beyond its homeostatic functions, WNK1 is essential for cardiovascular development and angiogenesis.[1][2] Global or endothelial-specific deletion of the WNK1 gene in mice is embryonically lethal due to severe vascular defects.[1] WNK1 exerts its effects on endothelial cells through two primary downstream kinases: Oxidative Stress Responsive 1 (OSR1) and STE20/SPS1-related proline-alanine-rich kinase (SPAK).[1] These downstream effectors mediate distinct cellular processes critical for angiogenesis: OSR1 is primarily involved in endothelial cell migration and invasion, while SPAK is crucial for their proliferation.[1]

The Role of this compound as a WNK1 Inhibitor

This compound is a selective inhibitor of WNK1. While its direct effects on angiogenesis are not yet widely published, its biochemical potency has been characterized. Understanding its mechanism of action provides a foundation for predicting its impact on vascular biology.

Quantitative Data on this compound and Other WNK Inhibitors

The following table summarizes the available quantitative data for this compound and the more extensively studied WNK inhibitor, WNK463. The data for WNK463 is provided to exemplify the anti-angiogenic potential of WNK1 inhibition.

| Inhibitor | Target | Assay Type | Cell Line | IC50 / Effect | Reference |

| This compound | WNK1 | Kinase Assay | - | 1.6 µM | MedChemExpress |

| This compound | OSR1 Phosphorylation | Cellular Assay | MDA-MB-231 | 4.3 µM | MedChemExpress |

| WNK463 | WNK kinases | Cord Formation | HUVECs | Significant reduction at 1 µM | --INVALID-LINK-- |

| WNK463 | Aortic Ring Sprouting | Ex vivo Assay | Mouse Aorta | Suppression of sprouting at 1 µM | --INVALID-LINK-- |

| WNK463 | Intersomitic Vessel Length | In vivo Assay | Mouse Embryo | Decreased length with treatment | --INVALID-LINK-- |

| WNK463 | Tumor-induced Angiogenesis | In vivo Assay | Zebrafish | Inhibition of ectopic vessel formation | --INVALID-LINK-- |

Key Signaling Pathways Modulated by WNK1 in Angiogenesis

WNK1 is a central node in a complex network of signaling pathways that govern angiogenesis. Its inhibition by compounds like this compound is expected to disrupt these pathways, leading to an anti-angiogenic effect.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis. WNK1 acts downstream of the VEGF receptor 2 (VEGFR2). Upon VEGF stimulation, VEGFR2 activates PI3K/Akt signaling, which in turn phosphorylates and activates WNK1.[3] This activation of WNK1 is crucial for subsequent endothelial cell proliferation, migration, and survival. Inhibition of WNK1 is therefore expected to attenuate VEGF-driven angiogenesis.

References

- 1. pnas.org [pnas.org]

- 2. Actions of the protein kinase WNK1 on endothelial cells are differentially mediated by its substrate kinases OSR1 and SPAK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actions of the protein kinase WNK1 on endothelial cells are differentially mediated by its substrate kinases OSR1 and SPAK - PubMed [pubmed.ncbi.nlm.nih.gov]

Wnk1-IN-1: A Chemical Probe for WNK Kinase Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion transport, blood pressure, and cell signaling pathways implicated in cancer. Wnk1-IN-1 has emerged as a valuable chemical probe for studying the function of WNK1, the most widely expressed member of the WNK family. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its use. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate WNK1 biology and its therapeutic potential.

Introduction to WNK Kinases

The WNK kinase family, comprising WNK1, WNK2, WNK3, and WNK4, is characterized by an atypical placement of the catalytic lysine in subdomain I of the kinase domain. These kinases are key regulators of ion homeostasis, primarily through their control of the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive 1) kinases. The WNK-SPAK/OSR1 signaling cascade, in turn, phosphorylates and regulates the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC). Dysregulation of this pathway is associated with human diseases, including familial hyperkalemic hypertension (Gordon's syndrome) and various cancers, making WNK kinases attractive therapeutic targets.

This compound: A Selective WNK1 Probe

This compound is a small molecule inhibitor that has been identified as a selective probe for WNK1. Its utility lies in its ability to acutely inhibit WNK1 activity in both biochemical and cellular contexts, allowing for the elucidation of WNK1-dependent processes.

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of WNK1 kinase activity and its downstream signaling in cellular assays.

| Parameter | Value | Assay Type | Notes | Reference |

| WNK1 IC50 | 1.6 µM | Biochemical Kinase Assay | In vitro determination of the concentration of this compound required to inhibit 50% of WNK1 kinase activity.[1] | |

| OSR1 Phosphorylation Inhibition IC50 | 4.3 µM | Cellular Assay | Determined in MDA-MB-231 breast cancer cells, measuring the inhibition of endogenous OSR1 phosphorylation.[1] | |

| Selectivity | 10-fold more potent for WNK1 than WNK3 | Kinase-Glo Assay | Demonstrates selectivity for WNK1 over at least one other WNK family member.[1] |

Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated in publicly available literature, studies on other WNK inhibitors suggest that they can act through either ATP-competitive or allosteric mechanisms. ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase, while allosteric inhibitors bind to less conserved sites, often leading to higher selectivity. Further investigation is required to formally characterize the binding mode of this compound.

The WNK-SPAK/OSR1 Signaling Pathway

WNK1 acts as an upstream regulator of the SPAK and OSR1 kinases. Under conditions of osmotic stress or low intracellular chloride, WNK1 autophosphorylates and becomes activated. Activated WNK1 then phosphorylates and activates SPAK and OSR1, which in turn phosphorylate and regulate the activity of cation-chloride cotransporters, leading to changes in ion flux across the cell membrane. This pathway is a critical component of cellular volume regulation and blood pressure control.

Experimental Protocols

The following are generalized protocols for key experiments involving the use of this compound. Specific details may need to be optimized for individual experimental systems.

In Vitro WNK1 Kinase Assay (ADP-Glo™ Format)

This protocol is based on the principle of measuring ADP production as an indicator of kinase activity.

Materials:

-

Recombinant WNK1 enzyme

-

WNK1 substrate (e.g., OSRtide peptide)

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add this compound dilutions or DMSO (vehicle control).

-

Add the WNK1 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cellular OSR1 Phosphorylation Assay in MDA-MB-231 Cells

This protocol describes the assessment of this compound's ability to inhibit the phosphorylation of the WNK1 substrate, OSR1, in a cellular context.

Materials:

-

MDA-MB-231 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-OSR1 (Ser325), anti-total-OSR1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein quantification assay (e.g., BCA)

Procedure:

-

Seed MDA-MB-231 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-OSR1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total OSR1 to normalize for protein loading.

-

Quantify the band intensities to determine the IC50 for the inhibition of OSR1 phosphorylation.

In Vivo Applications and Considerations

While specific in vivo studies utilizing this compound are not extensively reported in the literature, the broader class of WNK inhibitors has shown efficacy in animal models of cancer and hypertension. For instance, the WNK inhibitor WNK463 has been shown to reduce tumor growth and metastasis in mouse xenograft models of breast cancer.[2][3][4] These studies provide a strong rationale for the investigation of this compound in similar in vivo settings.

When planning in vivo experiments with this compound, it is crucial to consider its pharmacokinetic and pharmacodynamic properties, which may need to be determined empirically. The provided in vivo dissolution protocol can serve as a starting point for formulation.[1]

Conclusion

This compound is a valuable chemical probe for the investigation of WNK1 kinase function. Its demonstrated biochemical and cellular activity, coupled with its selectivity, makes it a powerful tool for dissecting the roles of WNK1 in normal physiology and disease. The experimental protocols and pathway information provided in this guide are intended to facilitate its effective use by the scientific community, ultimately contributing to a deeper understanding of WNK kinase biology and the development of novel therapeutic strategies.

References

The Therapeutic Potential of Wnk1-IN-1: A Technical Guide for Researchers

An In-depth Examination of a Selective WNK1 Inhibitor for Applications in Oncology and Cardiovascular Disease

This technical guide provides a comprehensive overview of Wnk1-IN-1, a selective inhibitor of With-No-Lysine (K) kinase 1 (WNK1). WNK1 is a serine-threonine kinase that has emerged as a critical regulator in various physiological and pathological processes, including ion homeostasis, blood pressure regulation, and cancer progression.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the WNK1 signaling pathway.

Introduction to WNK1 Kinase

The WNK kinase family, comprising WNK1, WNK2, WNK3, and WNK4, is characterized by an atypical placement of the catalytic lysine in the kinase domain.[3] WNK1 is ubiquitously expressed and plays a pivotal role in regulating ion transport by activating the downstream kinases OSR1 (Oxidative Stress Responsive Kinase 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase).[4][5] These kinases, in turn, phosphorylate and regulate the activity of various ion co-transporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[2][5]

Mutations and dysregulation of WNK1 have been implicated in several human diseases. Gain-of-function mutations in WNK1 are linked to pseudohypoaldosteronism type II (PHAII), a genetic disorder characterized by hypertension and hyperkalemia.[3][4] More recently, a growing body of evidence has highlighted the role of WNK1 in promoting cancer cell migration, invasion, angiogenesis, and metastasis in various cancer types, including triple-negative breast cancer and hepatocellular carcinoma.[1][6][7] This makes WNK1 an attractive therapeutic target for both cardiovascular diseases and oncology.

This compound: A Selective WNK1 Inhibitor

This compound has been identified as a selective inhibitor of WNK1.[8][9] Its ability to specifically target WNK1 provides a valuable tool for elucidating the kinase's function and for exploring its therapeutic potential.

Quantitative Data

The following table summarizes the key quantitative data for this compound and other relevant WNK inhibitors.

| Compound | Target | Assay Type | IC50 / Ki | Source |

| This compound | WNK1 | Kinase Assay | IC50: 1.6 μM | [8][9] |

| This compound | OSR1 Phosphorylation | Cellular Assay (MDAMB231 cells) | IC50: 4.3 μM | [8][9] |

| WNK-IN-1 (compound 7) | WNK (pan-inhibitor) | Kinase Assay | IC50: 95 nM | [10] |

| WNK463 | WNK (pan-inhibitor) | Not Specified | Not Specified | [11][12] |

| SC107-01 | WNK1 | In vitro Assay | IC50: < 100 nM | [6] |

| PP1 | WNK1 | Kinase Assay | Ki: 12.7 μM (ATP competitive) | [13][14] |

| PP2 | WNK1 | Kinase Assay | Positive Inhibition | [13][14] |

| Staurosporine | WNK1 | Kinase Assay | Positive Inhibition | [13][14] |

| WNK476 | WNK1 | Allosteric Inhibition | IC50: 0.18 μM | [15] |

WNK1 Signaling Pathways

WNK1 acts as an upstream regulator in a signaling cascade that controls ion homeostasis and cell volume.[5][16] It is also involved in other critical cellular processes, including cell migration and proliferation.[1][17]

Canonical WNK1-SPAK/OSR1 Signaling Pathway

The best-characterized pathway involving WNK1 is the WNK-SPAK/OSR1-CCC cascade. Under conditions of osmotic stress, WNK1 is activated and phosphorylates SPAK and OSR1.[4][16] These activated kinases then phosphorylate and regulate the activity of cation-chloride cotransporters (CCCs) like NKCC1 and NCC, leading to ion influx and restoration of cell volume.[2][5]

Caption: Canonical WNK1-SPAK/OSR1 signaling pathway in response to osmotic stress.

WNK1 in Cancer Progression

In cancer, WNK1 signaling has been shown to promote processes crucial for metastasis, such as the epithelial-mesenchymal transition (EMT), cell migration, and angiogenesis.[1][18][19] WNK1 can influence the expression of transcription factors like Slug and interact with other signaling pathways, including the TGF-β pathway.[17][18]

Caption: Role of WNK1 in promoting cancer cell invasion and metastasis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols relevant to the study of this compound.

In Vitro WNK1 Kinase Assay

This protocol is designed to measure the kinase activity of WNK1 and assess the inhibitory effect of compounds like this compound. A common method is the mobility shift assay.[13]

Objective: To determine the IC50 value of an inhibitor against WNK1.

Materials:

-

Recombinant GST-WNK1 (e.g., residues 1-491)

-

Fluorescein-labeled OSR1 peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl2, 0.01% Tween 20, 2 mM DTT)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Stop buffer (e.g., containing EDTA)

-

384-well plates

-

Microfluidic mobility shift assay instrument (e.g., LabChip 3000)

Procedure:

-

Prepare a mixture of the OSR1 peptide substrate and ATP in the kinase reaction buffer.

-

Add the test inhibitor at various concentrations to the wells of a 384-well plate. A 10% final DMSO concentration is common.[13]

-

Initiate the reaction by adding the GST-WNK1 enzyme to each well.

-

Incubate the plate at 25°C for a defined period (e.g., 3 hours).[13]

-

Terminate the reaction by adding the stop buffer.

-

Analyze the samples using a microfluidic mobility shift assay instrument to separate the phosphorylated and unphosphorylated peptide substrate based on changes in their electrophoretic mobility.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Caption: Workflow for an in vitro WNK1 kinase inhibition assay.

Cellular OSR1 Phosphorylation Assay

This assay measures the ability of a WNK1 inhibitor to block the phosphorylation of its downstream target, OSR1, in a cellular context.

Objective: To determine the cellular potency of a WNK1 inhibitor.

Materials:

-

Cell line expressing endogenous WNK1 and OSR1 (e.g., MDAMB231 breast cancer cells)[8]

-

Cell culture medium and supplements

-

Test inhibitor (e.g., this compound)

-

Lysis buffer

-

Antibodies: anti-phospho-OSR1, anti-total-OSR1, and a loading control (e.g., anti-GAPDH)

-

Western blotting reagents and equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of the WNK1 inhibitor for a specified duration (e.g., 24 hours).[8]

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated OSR1, total OSR1, and a loading control.

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

Quantify the band intensities to determine the ratio of phosphorylated OSR1 to total OSR1 at each inhibitor concentration.

-

Calculate the IC50 value for the inhibition of OSR1 phosphorylation.

Cell Migration and Invasion Assays

These assays are used to evaluate the effect of WNK1 inhibition on the migratory and invasive potential of cancer cells.

Objective: To assess the anti-migratory and anti-invasive effects of WNK1 inhibitors.

Materials:

-

Cancer cell line (e.g., breast cancer cells)[20]

-

Transwell inserts with a porous membrane (with or without a Matrigel or collagen coating for invasion and migration assays, respectively)

-

Cell culture medium with and without serum

-

Test inhibitor (e.g., this compound)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium containing the test inhibitor or vehicle control.

-

Add medium containing a chemoattractant (e.g., serum) to the lower chamber.

-

Incubate for a period that allows for cell migration or invasion (e.g., 24-48 hours).[20]

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Compare the number of migrated/invaded cells between the inhibitor-treated and control groups.

Therapeutic Implications and Future Directions

The development of selective WNK1 inhibitors like this compound holds significant promise for therapeutic intervention in diseases driven by WNK1 dysregulation.

-

Oncology: Given the role of WNK1 in promoting metastasis and angiogenesis, its inhibition presents a novel strategy to combat cancer progression, particularly in aggressive cancers like triple-negative breast cancer.[6][7][19]

-

Hypertension: Targeting the WNK1 pathway offers a direct approach to lowering blood pressure by modulating ion transport in the kidneys.[2][3]

Future research should focus on optimizing the potency and selectivity of WNK1 inhibitors, as well as evaluating their efficacy and safety in preclinical and clinical settings. The high degree of homology within the kinase domains of the four WNK isoforms presents a challenge for developing isoform-specific inhibitors, which may be necessary to minimize off-target effects.[6] Allosteric inhibitors, such as WNK476, may provide a path to achieving greater selectivity.[15]

Conclusion

This compound is a valuable pharmacological tool for investigating the complex biology of WNK1. The accumulating evidence strongly supports WNK1 as a viable therapeutic target for a range of diseases. The continued development and characterization of WNK1 inhibitors will be crucial in translating our understanding of this kinase into novel and effective therapies.

References

- 1. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]

- 2. WNK1 - Wikipedia [en.wikipedia.org]

- 3. WNK kinases in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging role of WNK1 in pathologic central nervous system signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene - WNK1 [maayanlab.cloud]

- 6. aacrjournals.org [aacrjournals.org]

- 7. WNK1 Kinase Stimulates Angiogenesis to Promote Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. WNK kinases sense molecular crowding and rescue cell volume via phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Actions of the protein kinase WNK1 on endothelial cells are differentially mediated by its substrate kinases OSR1 and SPAK [pubmed.ncbi.nlm.nih.gov]

- 18. WNK1 in Malignant Behaviors: A Potential Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WNK1 kinase signaling in metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

Wnk1-IN-1: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Wnk1-IN-1, a potent inhibitor of With-No-Lysine (K) Kinase 1 (WNK1). This document details its inhibitory activity against a panel of kinases, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathway involving WNK1.

Introduction

This compound, also identified as trihalo-sulfone 1, is a small molecule inhibitor of WNK1, a serine/threonine kinase that plays a crucial role in regulating ion transport and is implicated in hypertension and certain cancers.[1] Understanding the selectivity profile of this compound is paramount for its development as a research tool and potential therapeutic agent. This guide summarizes the available quantitative data on its kinase inhibition, provides detailed experimental protocols for relevant assays, and visualizes the WNK1 signaling pathway.

Kinase Selectivity Profile of this compound

The selectivity of this compound has been assessed against a panel of kinases. The primary measure of inhibitory potency is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: IC50 Values of this compound against WNK Family Kinases

| Kinase | IC50 (µM) | Assay Type | Reference |

| WNK1 | 1.6 | Radiometric ([γ-³²P]ATP) | [2] |

| OSR1 (cellular phosphorylation) | 4.3 | Western Blot | [3] |

| WNK3 | >16 (10-fold less potent than for WNK1) | Kinase-Glo | [3] |

Table 2: Selectivity of this compound against a Broader Kinase Panel

This compound was screened against a panel of 50 diverse kinases by Eurofins Inc. The following table summarizes the kinases that showed significant inhibition at a concentration of 10 µM.

| Kinase | % Inhibition at 10 µM | Kinase Family |

| WNK1 | ~20% | Serine/Threonine Kinase |

| WNK3 | ~20% | Serine/Threonine Kinase |

| JNK2 | >20% | Serine/Threonine Kinase |

| JNK3 | >20% | Serine/Threonine Kinase |

| Other Kinase 1 | ~20% | To be specified from data |

| Other Kinase 2 | ~20% | To be specified from data |

| Other Kinase 3 | ~20% | To be specified from data |

| Other Kinase 4 | ~20% | To be specified from data |

Note: The specific identity of the four other kinases with ~20% inhibition was not fully detailed in the readily available public information. The primary publication's supplementary data would be the definitive source for this information.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the selectivity profile of this compound.

Radiometric Kinase Assay (for WNK1 IC50 Determination)

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate by the kinase.

Materials:

-

Recombinant WNK1 enzyme

-

Substrate peptide (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific substrate like a peptide derived from OSR1)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, WNK1 enzyme, and the substrate peptide.

-

Add varying concentrations of this compound (typically in a serial dilution) or DMSO (as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.